methyl N-(4-acetamidophenyl)carbamate
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21g/mol |
IUPAC Name |
methyl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-8-3-5-9(6-4-8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
VUSGRTSQVXUPLK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Methyl N 4 Acetamidophenyl Carbamate
Established and Emerging Synthetic Approaches
The preparation of methyl N-(4-acetamidophenyl)carbamate can be broadly categorized into several key strategies. These include methods starting from functionalized precursors and those employing various catalytic systems to facilitate the carbamate (B1207046) bond formation.
Precursor-Based Synthesis Strategies
A conventional and established method for synthesizing carbamates involves the reaction of a suitable precursor with a chloroformate. In a parallel synthesis for the sulfonyl analogue, methyl[(4-acetamidophenyl)sulfonyl]carbamate, the process starts from 4-acetamidophenylsulfonamide. This precursor is reacted with methyl chloroformate in the presence of anhydrous potassium carbonate and acetone. The reaction mixture is heated under reflux, followed by cooling, precipitation in water, and acidification to yield the product, which is then extracted and recrystallized. A 62% yield of the crystalline solid has been reported for this method. redalyc.org This approach highlights a traditional, yet effective, pathway for the formation of related carbamate structures.
Catalytic Approaches in this compound Synthesis
Catalysis offers a powerful tool for the synthesis of carbamates, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.
Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the formation of C-N bonds, including the synthesis of N-aryl carbamates. An efficient approach involves the palladium-catalyzed cross-coupling of aryl halides (ArX, where X can be Cl or OTf) with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This method provides direct access to a wide array of aryl carbamates. mit.edu While this specific methodology has been demonstrated for a broad range of aryl carbamates, its direct application to substrates bearing the 4-acetamido group would be a logical extension for the synthesis of this compound. The use of aryl triflates, in particular, has been shown to expand the substrate scope for the direct synthesis of the intermediate aryl isocyanates. nih.gov
Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability. For the synthesis of the related compound, methyl N-phenyl carbamate, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective heterogeneous catalysts. This catalyst system demonstrates high activity and selectivity in the aminolysis of dimethyl carbonate with aniline (B41778). While not directly reporting on the synthesis of this compound, this methodology suggests a viable catalytic pathway that could be adapted for the 4-acetamido substituted aniline.
Nanocatalysts offer high surface area and unique electronic properties, leading to enhanced catalytic activity. A notable example is the synthesis of 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate, a related carbamate, which has been achieved using Ti/Al(OH)₃ and Fe/Al(OH)₃ nanocatalysts in a green chemical pathway. researchgate.net The synthesis involves the reaction of (3-acetyl phenyl)carbamic bromide with N-(4-hydroxyphenyl)acetamide in the presence of these nanocatalysts. The preparation of the Ti/Al(OH)₃ and Fe/Al(OH)₃ nanocatalysts is carried out via a CHOH precipitation process. researchgate.net This demonstrates the potential of nanocatalysis in the formation of complex carbamates under environmentally friendly conditions.
Phosgene-Free and Green Chemistry Protocols
The toxicity of phosgene (B1210022), a traditional reagent for carbamate synthesis, has driven the development of safer and more environmentally friendly protocols. acs.org
One prominent phosgene-free route involves the use of carbon dioxide as a C1 source. google.com A convenient method for synthesizing carbamates from primary and secondary amines involves their reaction with an alkylating agent in the presence of carbon dioxide and cesium carbonate. google.com This reaction can proceed at ambient temperature and pressure, offering high yields with minimal by-product formation. google.com
Another green approach is the direct synthesis of carbamates from amines, CO₂, and alcohols. psu.edursc.org Basic catalysts can effectively convert aliphatic amines to the corresponding carbamates under mild conditions (2.5 MPa CO₂) and without the need for dehydrating agents. psu.edu A facile one-pot, phosgene-free method for the synthesis of N-phenylcarbamates has been developed using aromatic amines, CO₂, and titanium alkoxides. For instance, aniline reacts with titanium methoxide (B1231860) in the presence of CO₂ (5 MPa) to yield methyl N-phenylcarbamate in 85% yield within 20 minutes. oup.com
Furthermore, a simple and solvent-free methodology has been developed for the preparation of primary carbamates in high yield and purity from sodium cyanate, a phenol (B47542) or alcohol, and trichloroacetic acid (TCA). bohrium.com This protocol highlights the use of TCA as a mild and effective reagent for this transformation. bohrium.com
Carbon Dioxide Utilization as a Carbonyl Source
The synthesis of carbamates from carbon dioxide, an amine, and an alcohol represents an environmentally conscious approach, leveraging CO2 as a non-toxic and abundant C1 source. nih.gov This method can be applied to the synthesis of this compound by reacting 4-aminoacetanilide with carbon dioxide and methanol (B129727). The reaction is typically facilitated by a catalyst and may require elevated temperatures and pressures.
The general scheme for this reaction involves the nucleophilic attack of the amine on the carbon dioxide molecule, forming a carbamate anion intermediate. This intermediate is then alkylated by a suitable agent, or in this direct synthesis, reacts in the presence of an alcohol to form the carbamate. nih.gov For the synthesis of the title compound, the reaction would proceed as follows:
Reactants: 4-aminoacetanilide, Carbon Dioxide (CO2), Methanol
Catalyst: A basic catalyst is often employed to facilitate the reaction.
Product: this compound
Recent advancements have explored continuous-flow processes for carbamate synthesis from CO2, amines, and alkyl halides, which can offer faster reaction times. nih.gov The use of a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can help in stabilizing the carbamate intermediate. nih.gov The pressure of CO2 is a critical parameter that can influence both the reaction conversion and selectivity. nih.gov
Dimethyl Carbonate (DMC) Aminolysis
Dimethyl carbonate (DMC) is recognized as a green reagent for both methylation and carboxymethylation reactions. The aminolysis of DMC with an aromatic amine like 4-aminoacetanilide provides a direct route to this compound. This reaction is often catalyzed by either acids or bases.
The synthesis of aromatic carbamates from aromatic amines and dialkyl carbonates can be achieved with high selectivity and conversion using various catalytic systems. google.com For instance, binary or ternary mixed metal oxide catalysts have been employed at temperatures ranging from 100 to 220 °C. google.com Another approach involves the use of potassium carbonate (K2CO3) and tetrabutylammonium (B224687) bromide (Bu4NBr) under solvent-free conditions to afford N-methyl-N-aryl carbamates with high yields. researchgate.net Acid functional ionic liquids have also been demonstrated as effective catalysts for the carbonylation of amines with DMC. ionike.com
The reaction between 4-aminoacetanilide and DMC would yield this compound and methanol as a byproduct. The choice of catalyst and reaction conditions is crucial to favor the desired carboxymethylation over potential N-methylation side reactions. Studies on the reaction of 4,4'-methylenedianiline (B154101) with DMC have shown that the synthesis is a consecutive process that proceeds through a carbamate intermediate. researchgate.net
| Catalyst System | Reaction Conditions | Product | Reference |
| Binary/Ternary Mixed Metal Oxides | 100-220 °C, 1-15 hrs | Aromatic Carbamates | google.com |
| K2CO3/Bu4NBr | Solvent-free | N-methyl-N-aryl carbamates | researchgate.net |
| Acid Functional Ionic Liquids | Varies | Alkyl Carbamates | ionike.com |
| Zinc Acetate | 453 K | Dicarbamates from Diamines | researchgate.net |
Interactive Data Table: Catalytic Systems for DMC Aminolysis (This table is a representation of data found in the text and is for illustrative purposes)
| Catalyst System | Reaction Temperature | Reaction Time | Key Feature | Reference |
|---|---|---|---|---|
| Binary/Ternary Mixed Metal Oxides | 100-220 °C | 1-15 hrs | High selectivity and conversion for aromatic carbamates. | google.com |
| K2CO3/Bu4NBr | Solvent-free | Not specified | Facile synthesis of N-methyl-N-aryl carbamates. | researchgate.net |
| Acid Functional Ionic Liquids | Varies | Varies | Effective for linear aliphatic amines. | ionike.com |
| Zinc Acetate | 453 K | 2 hrs | High yield for dicarbamates from diamines. | researchgate.net |
Hofmann Rearrangement from Aromatic Amides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. srmist.edu.in However, a modified version of this reaction can be employed to synthesize carbamates by trapping the isocyanate intermediate with an alcohol. tcichemicals.com To synthesize this compound, the starting material would be 4-acetamidobenzamide.
The reaction is typically carried out using a halogen, such as bromine or an N-halo-succinimide (e.g., N-bromosuccinimide, NBS), in the presence of a base and an alcohol (in this case, methanol). orgsyn.orgchem-station.com A well-documented procedure for a similar compound, methyl N-(p-methoxyphenyl)carbamate, involves the use of NBS and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing methanol, achieving a high yield. orgsyn.orgchem-station.com This method is particularly mild and efficient for preparing methyl carbamates from primary amides. orgsyn.org
An efficient one-pot procedure for the Hofmann rearrangement of aromatic amides to methyl carbamates has also been reported using N-bromoacetamide (NBA) in the presence of lithium methoxide. organic-chemistry.org This method offers high efficiency and minimizes side products. organic-chemistry.org
| Reagents | Starting Material | Product | Yield | Reference |
| NBS, DBU, Methanol | p-Methoxybenzamide | Methyl N-(p-methoxyphenyl)carbamate | 93% | orgsyn.orgchem-station.com |
| NBA, Lithium Methoxide | Aromatic Amides | Methyl Carbamates | High | organic-chemistry.org |
| TCCA, Sodium Methoxide, Methanol | Amides | Methyl N-substituted carbamates | Not specified | researchgate.net |
Interactive Data Table: Reagents for Modified Hofmann Rearrangement (This table is a representation of data found in the text and is for illustrative purposes)
| Halogen Source | Base | Alcohol | Key Advantage | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol | Mild and efficient for substituted benzamides. | orgsyn.orgchem-station.com |
| N-Bromoacetamide (NBA) | Lithium Methoxide | Methanol | High efficiency and minimal side products. | organic-chemistry.org |
| Trichloroisocyanuric acid (TCCA) | Sodium Methoxide | Methanol | Applicable to a variety of functional groups. | researchgate.net |
Solvent-Free Syntheses (e.g., using sodium cyanate, phenol/alcohol, and trichloroacetic acid)
Solvent-free synthesis is a green chemistry approach that minimizes waste and can lead to improved reaction rates and yields. A simple and solvent-free methodology has been developed for the preparation of primary carbamates from sodium cyanate, a phenol or alcohol, and trichloroacetic acid (TCA). banglajol.info This method can be adapted for the synthesis of this compound, where 4-acetamidophenol would be the phenolic component and methanol could also serve as the alcohol.
The proposed mechanism for this reaction involves the initial reaction of sodium cyanate with TCA to generate isocyanic acid. The proton from TCA then adds to the isocyanic acid to form a reactive intermediate. Finally, the alcohol or phenol attacks the carbonyl carbon of this intermediate to form the carbamate product. banglajol.info This method is advantageous due to its simplicity, use of non-toxic reagents, and inexpensive starting materials. banglajol.info
Another relevant approach is the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate in the presence of an alcohol. mit.edumit.edu This provides a direct route to a broad range of aryl carbamate products in good yields. mit.edumit.edu
Mechanistic Elucidation of Carbamate Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. This section delves into the detailed reaction pathways and kinetic and thermodynamic aspects of the formation of this compound.
Detailed Reaction Pathway Investigations and Intermediate Characterization
The formation of this compound via the different synthetic routes involves distinct intermediates and reaction pathways.
In the Hofmann rearrangement of 4-acetamidobenzamide, the reaction proceeds through several key steps. First, the primary amide is deprotonated by the base, followed by reaction with the halogen to form an N-haloamide. A second deprotonation yields an N-haloamide anion, which undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate (4-acetamidophenyl isocyanate). srmist.edu.in This isocyanate is then trapped by methanol to yield the final this compound product. tcichemicals.com The stereochemistry of the migrating group is retained during the rearrangement. chem-station.com
For the Dimethyl Carbonate (DMC) aminolysis of 4-aminoacetanilide, the mechanism can be complex due to the dual reactivity of DMC. The reaction of amines with DMC can proceed via two main pathways: carboxymethylation (leading to carbamates) and N-methylation. In the presence of a base, the reaction of primary aromatic amines with DMC is generally selective towards the formation of the carbamate. researchgate.net Studies on the reaction of 4,4'-methylenedianiline with DMC have confirmed that the reaction is a consecutive process, with the formation of a monocarbamate intermediate before the final dicarbamate product. researchgate.net The characterization of this intermediate was achieved through various spectroscopic techniques. researchgate.net
The carbon dioxide-based synthesis involves the initial nucleophilic attack of the amine (4-aminoacetanilide) on CO2 to form a zwitterionic intermediate or a carbamic acid. nih.gov This step is reversible. The subsequent reaction with an alkylating agent or, in this case, the reaction in the presence of methanol, leads to the formation of the methyl carbamate. The use of a base is often necessary to deprotonate the amine or the carbamic acid intermediate, thereby facilitating the reaction.
Kinetic Studies and Thermodynamic Considerations in this compound Synthesis
Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of carbamate formation.
Kinetic studies on the aminolysis of carbonates have shown that the reaction often proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. clockss.org The rate-determining step can vary depending on the basicity of the amine and the nature of the leaving group. For the reaction of amines with DMC, the reaction rate and selectivity are influenced by factors such as temperature, pressure (in the case of supercritical CO2), and the presence of catalysts. ionike.com
Thermodynamic data, such as the enthalpy of carbamate formation, are crucial for understanding the energy changes during the reaction. Calorimetric studies have been used to directly determine the reaction enthalpy for carbamate formation from amines and CO2 in aqueous solutions. nih.gov These studies provide fundamental data for process design and optimization, particularly for CO2 capture technologies that involve carbamate formation. The equilibrium between the reactants and products is a key thermodynamic consideration, and in many cases, the formation of the carbamate is a reversible process.
Influence of Reaction Parameters (e.g., temperature, pressure, solvent) on Reaction Efficiency
The efficiency of carbamate synthesis, including for structures like this compound, is profoundly dependent on the careful selection of reaction parameters such as temperature, pressure, and solvent. While direct studies on the target compound are specific, general principles from related carbamate syntheses offer significant insights.
The synthesis of carbamates often involves the reaction of amines with a carbonyl source, and the conditions can dictate the yield and selectivity of the desired product. For instance, in the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate, polar solvents have been shown to yield higher catalytic activity. researchgate.net However, using a solvent like dimethyl sulfoxide (B87167) (DMSO) was found to decrease the conversion of phenylurea by nearly half, indicating a strong solvent effect on the reaction outcome. researchgate.net
Temperature and pressure are also critical variables. In the continuous synthesis of carbamates from CO2 and amines, reaction optimization showed that a temperature of 70 °C and a pressure of 130 bar were optimal for the conversion of aniline. nih.gov Lowering the temperature to 60 °C resulted in a nearly 15% decrease in conversion, while raising it to 80 °C favored the formation of undesired N-alkylated byproducts. nih.gov Similarly, CO pressure in the reductive carbonylation of nitrobenzene (B124822) showed a linear dependence below 35 atm but exhibited zero-order behavior at higher pressures, highlighting a complex relationship between pressure and reaction rate. researchgate.net
Catalyst systems are also influenced by these parameters. A study on methyl N-phenyl carbamate synthesis found that basic catalysts enhanced selectivity towards the desired product, whereas acidic catalysts promoted the formation of byproducts. researchgate.net The choice of solvent can also influence the equilibrium of carbamate isomers (syn and anti), which can affect their interaction and reactivity. nih.gov
Table 1: Influence of Reaction Parameters on Carbamate Synthesis
| Parameter | Observation | Compound/Reaction Studied | Reference |
|---|---|---|---|
| Temperature | Optimal conversion at 70°C; lower temperatures decreased conversion, higher temperatures increased byproduct formation. | Aniline to Carbamate | nih.gov |
| Pressure | Conversion increased with pressure up to 130 bar. | Aniline to Carbamate | nih.gov |
| Solvent | Polar solvents led to higher activity. DMSO decreased conversion significantly compared to other media. | Phenylurea to Methyl N-phenyl carbamate | researchgate.net |
| Catalyst | Basic catalysts improved selectivity for the desired carbamate product. | Phenylurea to Methyl N-phenyl carbamate | researchgate.net |
Derivatization and Structural Modification of this compound Scaffolds
The carbamate moiety is a versatile functional group that serves as a key building block for creating a diverse range of derivatives. nih.gov The structural scaffold of this compound is amenable to various modifications to produce novel analogs with tailored properties.
Synthesis of Novel Functionalized Analogs and Derivatives
The synthesis of novel analogs often involves reacting a core structure with various reagents to introduce new functional groups. Although not starting from this compound itself, several methodologies for creating functionalized carbamates are directly applicable.
One approach involves the synthesis of tacrine-carbamate derivatives, where new compounds were generated and evaluated for specific biological activities. nih.gov In one study, ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl (3-nitrophenyl) carbamate was synthesized as a potent inhibitor of certain enzymes. nih.gov Another example is the creation of hexyl (amino(4-aminophenyl)methylene)carbamate, an intermediate prepared by coupling 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate in the presence of a base. tdcommons.org
Furthermore, complex carbamate analogs have been synthesized for specific applications. An asymmetric synthesis was developed to produce analogues of the natural product SL0101, which included the regioselective installation of a carbamate functional group to improve biological availability. nih.gov The derivatization of carbamate pesticides for analytical purposes also highlights the reactivity of the carbamate structure, where post-column reactions with reagents like o-Phthalaldehyde are used to form highly fluorescent compounds for detection. ingenieria-analitica.com These examples demonstrate the broad potential for generating novel derivatives from a basic carbamate structure.
Table 2: Examples of Synthesized Functionalized Carbamate Analogs
| Derivative Name | Precursors/Methodology | Purpose of Synthesis | Reference |
|---|---|---|---|
| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl (3-nitrophenyl) carbamate | Synthesis from tacrine (B349632) derivatives and carbamate-containing linkers. | Development of potent enzyme inhibitors. | nih.gov |
| Hexyl (amino(4-aminophenyl)methylene)carbamate | Coupling of 4-aminobenzimidamide with hexyl 1H-imidazole-1-carboxylate. | Intermediate for the synthesis of Dabigatran etexilate. | tdcommons.org |
| C-4'' Carbamate, C-6'' n-Pr Substituted Cyclitol Analogue of SL0101 | Asymmetric synthesis utilizing a Taylor catalyst for regioselective carbamate installation. | Discovery of kinase inhibitors with improved bioavailability. | nih.gov |
Regioselective and Stereoselective Synthetic Transformations of Carbamate Structures
Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis of complex molecules containing the carbamate group. These selective transformations allow for precise control over the final molecular architecture.
Regioselective synthesis was successfully demonstrated in the creation of an analogue of SL0101. nih.gov Researchers utilized the Taylor catalyst to regioselectively install a carbamate functionality at the C-3″ position of a cyclitol intermediate, leading to a third-generation analogue with improved inhibitory activity. nih.gov This highlights the power of catalyst-controlled reactions to direct functionalization to a specific site on a complex scaffold.
Another general method for preparing N-methyl carbamates involves the reaction of methyl isocyanate with substituted phenols or naphthols in the presence of a basic catalyst. google.com This process can be controlled to achieve regioselectivity based on the substitution pattern of the phenol. The reaction involves generating methyl isocyanate from phenyl-N-methyl urethane, which is then reacted in an inert organic solvent with the target phenol. google.com While not explicitly stereoselective, the control over reaction partners and conditions allows for directed synthesis towards a specific constitutional isomer.
The synthesis of highly functionalized trans-2,3-divinylcyclopropanecarboxylates from the reaction of a crotonate arsonium (B1239301) ylide with 2H-pyran-5-carboxylates demonstrates the formation of specific stereoisomers (trans). rsc.org Although this example does not directly involve the transformation of a pre-existing carbamate, it showcases a method to construct a specific stereochemical configuration in a molecule containing a carbamate-related ester group.
Analytical Methodologies for the Characterization and Purity Assessment of Methyl N 4 Acetamidophenyl Carbamate
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating methyl N-(4-acetamidophenyl)carbamate from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity assessment of non-volatile and thermally labile compounds like this compound.
A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products.
Detection is commonly performed using a UV detector set at the λmax of the compound. For enhanced sensitivity and selectivity, especially at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS) or a fluorescence detector following post-column derivatization. epa.gov The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Typical HPLC Parameters for Carbamate (B1207046) Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λmax (e.g., ~254 nm) or Mass Spectrometry |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas Chromatography (GC)
Gas chromatography (GC) serves as a critical, albeit challenging, analytical tool for the characterization and purity assessment of carbamates like this compound. The primary challenge in GC analysis of many carbamates is their thermal lability, which can lead to decomposition in the high-temperature environment of the GC injector and column. epa.govnih.gov To circumvent this, methods often involve a derivatization step to convert the carbamates into more thermally stable compounds before analysis. researchgate.net
A common approach involves flash alkylation, such as methylation, in the injector port. scispec.co.th This technique allows for the successful chromatography of a wide range of carbamates. For the analysis of this compound, a gas chromatography-mass spectrometry (GC-MS) system would provide both separation and structural identification. nih.govnih.gov The mass spectrometer detector offers high sensitivity and the ability to confirm the identity of the analyte and any impurities based on their mass spectra. nih.gov
A study on the GC-MS analysis of various carbamates provides a framework for a potential method. scispec.co.th Variables such as injector temperature, the solvent used, injection mode, and the condition of the chromatographic column are critical parameters that require optimization. nih.gov For instance, a method could be developed using a GC system equipped with a mass spectrometer, which allows for both sensitive detection and confirmation of the target compound and related substances. scispec.co.th
A typical GC-MS method for carbamate analysis might employ a capillary column such as a DB-5MS (5%-phenyl methylpolysiloxane). rjptonline.orgjapsonline.com The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, would be optimized to achieve good separation and peak shape.
Table 1: Illustrative GC-MS Parameters for Carbamate Analysis
| Parameter | Value |
|---|---|
| GC System | Agilent 6890N GC or similar nih.gov |
| Column | DB-5MS (30 m x 0.25 mm x 0.25µm) nih.govrjptonline.org |
| Injector Temperature | 250 °C scispec.co.thrjptonline.org |
| Oven Program | 70 °C (1 min hold), ramp at 10 °C/min to 300 °C (6 min hold) scispec.co.th |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min scispec.co.th |
| Injection Mode | Split scispec.co.th |
| Detector | Mass Spectrometer (MS) nih.govnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV scispec.co.th |
| MS Source Temperature | 250 °C scispec.co.th |
This table presents a hypothetical set of parameters based on established methods for related compounds and is for illustrative purposes only.
The purity assessment would involve quantifying the peak area of this compound relative to the total peak area of all detected compounds. Identification of impurities could be achieved by comparing their mass spectra with spectral libraries or by synthesizing potential degradation products and impurities as reference standards.
Countercurrent Chromatography for related carbamates
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a valuable alternative for the separation and purification of thermally labile compounds like carbamates, as it avoids the use of solid stationary phases that can cause degradation. youtube.com This method relies on the differential partitioning of solutes between two immiscible liquid phases. youtube.com
Research has demonstrated the successful application of dual counter-current chromatography (dual CCC) coupled with tandem mass spectrometry (MS/MS) for the rapid determination of various carbamate pesticides in food samples. nih.govresearchgate.net This approach highlights the potential of CCC for the analysis of related carbamates, including this compound.
In a study focused on methomyl (B1676398), fenobucarb, and carbaryl, a two-phase solvent system composed of n-hexane-acetonitrile-0.1% formic acid (in a 45:45:10 ratio) was found to be effective for both achieving good separation in the CCC system and enabling sufficient ionization for MS/MS detection. nih.govresearchgate.net This type of solvent system could be adapted and optimized for the specific polarity of this compound and its potential impurities.
The performance of the CCC method can be evaluated by key parameters such as recovery and relative standard deviation (RSD). For instance, in the analysis of carbamates in fortified mandarin orange and spinach samples, recoveries were reported to be in the range of 93-107%, with RSDs between 2.4-3.8%, indicating excellent accuracy and precision. nih.govresearchgate.net
Table 2: Example of a Dual CCC-MS/MS Method for Carbamate Analysis
| Parameter | Description |
|---|---|
| Technique | Dual Counter-Current Chromatography-Tandem Mass Spectrometry (dual CCC-MS/MS) nih.govresearchgate.net |
| Solvent System | n-hexane-acetonitrile-0.1% formic acid (45:45:10, v/v/v) nih.govresearchgate.net |
| Application | Rapid determination of carbamate pesticides in food matrices nih.govresearchgate.net |
| Reported Recoveries | 93-107% nih.govresearchgate.net |
| Reported RSD | 2.4-3.8% nih.govresearchgate.net |
This table is based on a published method for other carbamates and illustrates the potential application for this compound.
This methodology demonstrates that CCC is a powerful technique for the separation and quantification of carbamates, offering a gentle alternative to GC that avoids thermal degradation.
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction (XRD) is an indispensable technique for the definitive analysis of the solid-state structure of crystalline compounds like this compound. rsc.org Single-crystal X-ray diffraction analysis provides precise information about the molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding. researchgate.netmdpi.com
For example, the crystal structure of methyl N-(4-bromophenyl)carbamate shows that the molecule is nearly planar, with a small dihedral angle between the benzene (B151609) ring and the carbamate group. researchgate.net In its crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming chains. researchgate.net Similarly, the structure of methyl N-(4-nitrophenyl)carbamate also features intermolecular N—H···O hydrogen bonds that link molecules into chains. researchgate.net
The analysis of a new crystalline form of a compound would typically involve powder X-ray diffraction (PXRD) for initial characterization and phase purity assessment, followed by single-crystal XRD for a complete structural elucidation. rsc.org
Table 3: Crystallographic Data for Related Carbamate Compounds
| Parameter | Methyl N-(4-bromophenyl)carbamate researchgate.netresearchgate.net | Methyl N-(4-nitrophenyl)carbamate researchgate.net | Methyl N-(2-bromo-4-chlorophenyl)carbamate researchgate.netcardiff.ac.uk |
|---|---|---|---|
| Molecular Formula | C₈H₈BrNO₂ | C₈H₈N₂O₄ | C₈H₇BrClNO₂ |
| Crystal System | Orthorhombic | Triclinic | Triclinic |
| Space Group | Pbca | P-1 | P-1 |
| a (Å) | 10.1313 (3) | 7.4269 (11) | 4.6637 (3) |
| b (Å) | 8.5416 (4) | 8.1003 (12) | 9.4598 (6) |
| c (Å) | 20.4597 (7) | 8.5376 (12) | 11.9898 (7) |
| α (°) | 90 | 101.634 (2) | 111.639 (5) |
| β (°) | 90 | 97.914 (2) | 101.035 (5) |
| γ (°) | 90 | 116.660 (2) | 93.712 (5) |
| V (ų) | 1770.53 (12) | 434.04 (11) | 477.25 (5) |
| Z | 8 | 2 | 2 |
This table presents published crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from X-ray diffraction studies.
A similar X-ray diffraction study on this compound would be expected to reveal its specific crystalline arrangement and hydrogen bonding network, which are crucial for understanding its solid-state properties.
Electrochemical Characterization and Redox Behavior Studies
Electrochemical methods can provide valuable information on the redox behavior of molecules, which is pertinent to their potential mechanisms of action or degradation pathways. While specific electrochemical studies on this compound are not detailed in the provided search results, research on related compounds offers a template for how such characterization could be performed.
For instance, the electrochemical behavior of N-methyl-N'-carboxydecyl-4,4'-bipyridinium, a derivative of methyl viologen that contains a carbamate-like linkage, has been investigated using techniques such as electrochemical surface-enhanced Raman spectroscopy (SERS). nih.gov This powerful in-situ technique can probe electrochemical processes at the molecular level by providing vibrational information of species at the electrode surface. nih.gov
In the study of the bipyridinium derivative, changes in the Raman spectra were observed as the electrode potential was varied, indicating the formation of a reduced form of the molecule at negative potentials. nih.gov This suggests that the carbamate or related functional groups can be sensitive to electrochemical reduction. The study also highlighted that the interfacial structure at the electrode surface significantly influences the electrochemical activity. nih.gov
A cyclic voltammetry study of this compound could be conducted to determine its oxidation and reduction potentials. This would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which electron transfer reactions occur. Such data would be crucial for understanding its electronic properties and potential for electrochemical degradation or transformation.
Advanced Research Directions and Potential Applications of Methyl N 4 Acetamidophenyl Carbamate
Role as an Intermediate in Complex Organic Synthesis
Methyl N-(4-acetamidophenyl)carbamate serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of its constituent functional groups—the carbamate (B1207046), the amide, and the aromatic ring.
The structure of this compound makes it an ideal building block for a range of more complex organic molecules. The presence of both a protected aniline (B41778) (the acetamido group) and a carbamate group on the same aromatic ring allows for selective chemical transformations.
Researchers have demonstrated the utility of similar phenyl carbamate structures in the synthesis of various bioactive compounds. For instance, the oxidation of the related methyl (4-acetylphenyl)carbamate yields methyl [4-(oxoacetyl)phenyl]carbamate. researchgate.net This resulting keto-carbamate can then undergo condensation reactions with reagents like ethyl acetoacetate (B1235776) or diethyl malonate and hydrazine (B178648) hydrate (B1144303) to construct more complex heterocyclic systems, such as pyridazine (B1198779) derivatives. researchgate.net One such reaction with o-phenylenediamine (B120857) leads to the formation of a quinoxaline (B1680401) derivative, methyl [4-(quinoxalin-2-yl)phenyl]carbamate. researchgate.net These transformations highlight how the core structure of an acetamidophenyl carbamate can be elaborated into diverse molecular architectures that are often scaffolds for pharmacologically active agents.
Furthermore, the carbamate moiety itself is a critical functional group in medicinal chemistry and is a component of numerous approved drugs. researchgate.net The carbamate group can act as a stable and permeable feature that enhances the pharmacological properties of a molecule. researchgate.net In synthetic strategies, carbamates are also widely employed as protecting groups for amines, particularly in peptide synthesis, due to their stability under various reaction conditions and the relative ease of their removal when needed. researchgate.net
The carbamate functional group is a cornerstone of several major classes of industrial chemicals, including agrochemicals and polyurethanes. This compound and its derivatives are positioned as potential precursors in these sectors.
Agrochemicals: The carbamate structure is a key motif in many pesticides, including insecticides and fungicides. researchgate.netnih.gov A significant example is the synthesis of the herbicide Asulam, which is methyl[(4-aminophenyl)sulfonyl]carbamate. redalyc.org A direct synthetic precursor to Asulam is methyl[(4-acetamidophenyl)sulfonyl]carbamate, which is synthesized from 4-acetamidophenylsulfonamide and methylchloroformate. redalyc.org The final step to produce Asulam involves the hydrolysis of the acetamido group on this precursor. redalyc.org This demonstrates a clear industrial application pathway for a molecule structurally very similar to this compound. Moreover, extensive research is dedicated to synthesizing novel N-aryl carbamate derivatives and evaluating their fungicidal and insecticidal activities against various pathogens and pests. nih.govresearchgate.netmdpi.comresearchgate.net
Polyurethanes: Polyurethanes are a versatile class of polymers produced on a massive scale. The traditional synthesis involves the reaction of polyols with isocyanates, which are typically manufactured using the highly toxic chemical phosgene (B1210022). sintef.noresearchgate.net A major area of research is the development of phosgene-free routes to polyurethanes, and the use of carbamates as isocyanate precursors is a leading alternative. sintef.norsc.orgresearchgate.net Aromatic carbamates, such as methyl N-phenyl carbamate, can be thermally or catalytically cracked to produce the corresponding isocyanate and an alcohol. utwente.nlrsc.org This makes this compound a potential precursor for functionalized diisocyanates, which could then be used to create specialized polyurethanes with unique properties imparted by the acetamido group. researchgate.net
The following table summarizes the precursor role of this compound and related structures in industrial production:
| Industrial Sector | Product Class | Precursor Role of (Acetamidophenyl)Carbamate Structure | Example Product/Target |
|---|---|---|---|
| Agrochemicals | Herbicides | Serves as a key intermediate for final active ingredients. redalyc.org | Asulam (via hydrolysis of the acetamido group on a sulfonyl analog). redalyc.org |
| Agrochemicals | Fungicides | Acts as a scaffold for creating new derivatives with antifungal properties. nih.govnih.gov | Novel N-Aryl Carbamate Fungicides. nih.govnih.gov |
| Polymers | Polyurethanes | Functions as a phosgene-free precursor to isocyanates. sintef.norsc.orgrsc.org | Methylene Diphenyl Diisocyanate (MDI) and other functionalized isocyanates. rsc.orgresearchgate.net |
Contributions to Green Chemistry Methodologies in Carbamate Synthesis
The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene and its derivatives. researchgate.net Consequently, significant research efforts are directed towards developing greener, more sustainable synthetic routes. This compound is situated within this evolving landscape, with general green methodologies being applicable to its synthesis.
Key green chemistry approaches for carbamate synthesis include:
Utilization of Carbon Dioxide (CO₂): CO₂ is an abundant, non-toxic, and renewable C1 feedstock. nih.govnih.gov Methodologies are being developed for the direct synthesis of carbamates from amines, CO₂, and alcohols. sintef.noorganic-chemistry.org This approach avoids the use of phosgene entirely. For a compound like this compound, this would involve the reaction of 4-aminoacetanilide with methanol (B129727) and CO₂ under specific catalytic conditions.
Catalytic and Catalyst-Free Methods: Research has focused on developing efficient catalytic systems for carbamate synthesis, including those based on indium triflate, zinc, or zirconium compounds, which can proceed under milder conditions. organic-chemistry.org Some methods even achieve catalyst-free N-tert-butyloxycarbonylation of amines in water, representing a significant green advancement. acs.org
One-Pot and Continuous Flow Reactions: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. organic-chemistry.org Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, and have been successfully applied to carbamate synthesis from CO₂ and amines. acs.org
Alternative Reagents and Reaction Pathways: The Hofmann rearrangement of aromatic amides using green oxidants like oxone in the presence of an alcohol provides a direct, single-step route to N-aryl carbamates. nih.govnih.gov This method is particularly relevant for synthesizing derivatives of this compound. Another innovative route involves the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org
The following table highlights some green synthesis strategies applicable to carbamates:
| Green Strategy | Description | Relevance to this compound Synthesis |
|---|---|---|
| CO₂ Utilization | Using carbon dioxide as a direct C1 source instead of phosgene. sintef.noorganic-chemistry.org | Direct synthesis from 4-aminoacetanilide, methanol, and CO₂. sintef.no |
| Green Oxidation | Hofmann rearrangement of aromatic amides using environmentally benign oxidants. nih.govnih.gov | A direct, one-step synthesis from a corresponding aromatic amide precursor. nih.gov |
| Efficient Catalysis | Employing catalysts that allow for milder reaction conditions and higher efficiency. organic-chemistry.org | Zirconium(IV) and other catalysts can facilitate the reaction. organic-chemistry.org |
| Continuous Flow | Performing the synthesis in a continuous reactor for better control and safety. acs.org | Allows for precise introduction of gaseous reagents like CO₂ and reduces reaction times. acs.org |
Supramolecular Chemistry and Advanced Material Design Potential
The structure of this compound, featuring multiple hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it an excellent candidate for applications in supramolecular chemistry and the design of advanced materials.
The carbamate linkage, along with the amide group, provides defined geometries and strong, directional intermolecular interactions. These non-covalent interactions, such as hydrogen bonds, can guide the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional architectures. The study of similar carbamate-containing molecules has shown their versatility in crystal engineering. nih.gov The interplay between different potential binding sites (e.g., the carbamate carbonyl, the amide carbonyl, and the N-H groups) allows for the formation of complex and predictable supramolecular synthons. nih.gov
This capacity for self-assembly opens the door to designing functional materials. Carbamates are being explored as backbones for sequence-defined polymers, which are abiotic polymers with a precisely controlled monomer sequence. acs.orgnih.gov This control allows for the fine-tuning of material properties and the creation of sophisticated functionalities, such as for data storage or molecular transport. nih.gov The rigidity of the carbamate backbone, compared to peptides, offers different conformational possibilities, including energetically stable cis configurations of the amide bond, which is unusual in biological polymers. acs.orgnih.gov this compound could serve as a functional monomer in such polymers, where the acetamido group could be further modified or used to introduce specific properties.
The potential applications in advanced materials are summarized below:
| Field | Potential Application | Underlying Principle |
|---|---|---|
| Crystal Engineering | Design of co-crystals with tailored properties. | Multiple hydrogen bond donor/acceptor sites on the molecule allow for predictable intermolecular interactions. nih.gov |
| Sequence-Defined Polymers | Use as a monomer for creating polymers with precisely controlled structures and functions. | The rigid carbamate backbone enables the construction of ordered, functional abiotic polymers. acs.orgnih.gov |
| Functional Materials | Development of materials for data storage or specialized coatings. | The ability to form well-defined supramolecular assemblies can be harnessed to create materials with novel electronic or physical properties. nih.gov |
Future Research Avenues and Methodological Advancements in Carbamate Chemistry
The field of carbamate chemistry is continuously advancing, driven by the need for more sustainable processes and novel applications. Future research involving this compound and related structures is likely to focus on several key areas.
Methodological advancements will continue to prioritize the development of highly efficient and green synthetic routes. This includes the refinement of catalytic systems for CO₂ fixation, the exploration of novel, non-metallic catalysts, and the broader application of flow chemistry for safer and more scalable production. organic-chemistry.orgacs.org The direct conversion of low-concentration CO₂, such as from exhaust gases, into valuable carbamates is a particularly ambitious and impactful goal. organic-chemistry.org
In the realm of complex molecule synthesis, the use of carbamates as versatile intermediates is expected to expand. This includes their application in the total synthesis of natural products and the creation of large combinatorial libraries for drug discovery. nih.gov The development of catalytic, enantioselective methods for synthesizing chiral carbamates will be crucial for producing stereochemically pure pharmaceuticals. nih.govnih.gov
For materials science, the exploration of carbamate-based polymers and supramolecular structures is still in its early stages but holds immense promise. nih.gov Future work will likely involve designing and synthesizing novel monomers, like functionalized derivatives of this compound, to create materials with tailored thermal, mechanical, and electronic properties. The integration of high-throughput computational screening and machine learning could accelerate the discovery of new amine-functionalized materials for applications such as direct air capture of CO₂. arxiv.org
Finally, in agrochemistry, the design of new carbamate-based pesticides with higher efficacy, greater selectivity, and improved environmental profiles remains an important objective. researchgate.netnih.gov Understanding the structure-activity relationships of compounds like this compound derivatives will be key to developing the next generation of crop protection agents. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-(4-acetamidophenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. For example, reacting 4-acetamidophenol with methyl chloroformate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at 0–5°C minimizes side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products . Yield optimization requires strict temperature control and stoichiometric excess of methylating agents (1.2–1.5 equivalents).
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and acetamido group (δ ~2.1 ppm for CH) .
- X-ray Diffraction : Single-crystal studies reveal hydrogen-bonding patterns (e.g., N–H⋯O interactions forming C(4) chains) and planar geometry of the carbamate group .
- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H] at m/z 223.1) .
Q. What theoretical frameworks guide the study of carbamate reactivity and stability?
- Methodological Answer : Quantum mechanical calculations (DFT/B3LYP) model electronic effects (e.g., resonance stabilization of the carbamate group). Hammett substituent constants predict how electron-withdrawing groups (e.g., acetamido) influence hydrolysis rates . Solvent polarity and pH-dependent stability are analyzed using Eyring or Arrhenius equations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from residual solvents or byproducts. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks and identifies impurities .
- TGA-DSC : Detects solvent traces or polymorphic transitions .
- Replication : Synthesize multiple batches under identical conditions to isolate systematic errors .
Q. What experimental designs are optimal for studying the compound’s hydrolytic degradation under physiological conditions?
- Methodological Answer :
- Factorial Design : Vary pH (4–9), temperature (25–37°C), and buffer composition (phosphate vs. carbonate) to model biological environments .
- Kinetic Analysis : Use UV-Vis spectroscopy to track carbamate cleavage (λ = 240–260 nm) and fit data to pseudo-first-order models .
- LC-MS/MS : Identify degradation products (e.g., 4-acetamidophenol and methylamine) and propose pathways .
Q. How can computational modeling enhance understanding of intermolecular interactions in crystalline this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., H-bonding, π-stacking) from X-ray data .
- Molecular Dynamics (MD) : Simulates crystal packing efficiency under thermal stress .
- Docking Studies : Predict affinity for biological targets (e.g., esterase enzymes) based on electrostatic potential maps .
Research Design and Data Analysis
Q. What methodologies address low reproducibility in carbamate synthesis across labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed procedures (e.g., inert atmosphere, drying times) to minimize variability .
- Interlaboratory Studies : Compare yields/purity using shared reagents and analytical standards .
- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify critical variables (e.g., solvent grade, stirring rate) .
Q. How can researchers integrate this compound into membrane separation or catalytic systems?
- Methodological Answer :
- Membrane Functionalization : Covalently attach the carbamate to polymer matrices (e.g., polyethersulfone) via carbodiimide coupling for selective solute transport .
- Catalytic Studies : Test its role as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) using in situ FTIR or XAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
